![molecular formula C7H7NO3 B159595 4-Methyl-5-oxido-[1,3]dioxolo[4,5-c]pyridin-5-ium CAS No. 139645-22-0](/img/structure/B159595.png)
4-Methyl-5-oxido-[1,3]dioxolo[4,5-c]pyridin-5-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-5-oxido-[1,3]dioxolo[4,5-c]pyridin-5-ium is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly known as MDP and has been used in various studies due to its unique properties. MDP is a heterocyclic organic compound that contains a pyridine ring and a dioxolane ring.
Wirkmechanismus
The mechanism of action of MDP is not fully understood. However, it is believed that MDP acts as a nucleophile and reacts with electrophilic compounds to form a covalent bond. This reaction can lead to the formation of new compounds that have different properties than the original compounds.
Biochemical and Physiological Effects:
MDP has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties that can protect cells from oxidative damage. MDP has also been shown to have anti-inflammatory properties that can reduce inflammation in the body. Furthermore, MDP has been shown to have neuroprotective properties that can protect neurons from damage.
Vorteile Und Einschränkungen Für Laborexperimente
MDP has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. Furthermore, MDP has a high purity that can be easily analyzed using various analytical techniques. However, MDP has some limitations for lab experiments. It is a toxic compound that requires special handling and disposal procedures. Furthermore, MDP has limited solubility in water, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the research of MDP. One potential direction is the development of new drugs based on the structure of MDP. Another potential direction is the investigation of the mechanism of action of MDP. Furthermore, the potential therapeutic properties of MDP can be further explored in various disease models. Finally, the synthesis of new derivatives of MDP can be investigated to improve its properties and potential applications.
Conclusion:
In conclusion, MDP is a unique compound that has gained significant attention in the field of scientific research. Its unique properties have made it a valuable tool in various chemical reactions, drug development, and disease research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MDP have been discussed in this paper.
Wissenschaftliche Forschungsanwendungen
MDP has been extensively used in scientific research due to its unique properties. It has been used as a reagent in the synthesis of various organic compounds. MDP has also been used as a catalyst in various chemical reactions. Furthermore, MDP has been used in the development of new drugs due to its potential therapeutic properties.
Eigenschaften
CAS-Nummer |
139645-22-0 |
---|---|
Molekularformel |
C7H7NO3 |
Molekulargewicht |
153.14 g/mol |
IUPAC-Name |
4-methyl-5-oxido-[1,3]dioxolo[4,5-c]pyridin-5-ium |
InChI |
InChI=1S/C7H7NO3/c1-5-7-6(10-4-11-7)2-3-8(5)9/h2-3H,4H2,1H3 |
InChI-Schlüssel |
MUPXTXBZCYMMFR-UHFFFAOYSA-N |
SMILES |
CC1=[N+](C=CC2=C1OCO2)[O-] |
Kanonische SMILES |
CC1=[N+](C=CC2=C1OCO2)[O-] |
Synonyme |
1,3-Dioxolo[4,5-c]pyridine, 4-methyl-, 5-oxide |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.